molecular formula C20H27N3O5S B3018868 N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878055-59-5

N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Katalognummer B3018868
CAS-Nummer: 878055-59-5
Molekulargewicht: 421.51
InChI-Schlüssel: MWCGTPUSLKSKGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. ESI-09 has been shown to have a high affinity for the RAC1 protein, which is involved in various cellular processes, including cell migration, proliferation, and differentiation.

Wissenschaftliche Forschungsanwendungen

ESI-09 has been widely used in scientific research to study the role of RAC1 in various cellular processes. For example, ESI-09 has been used to investigate the role of RAC1 in cancer cell migration and invasion (Zhang et al., 2017), neuroinflammation (Yin et al., 2018), and bone formation (Wang et al., 2019). ESI-09 has also been used to study the effects of RAC1 inhibition on the development of Alzheimer's disease (Zhang et al., 2019) and the regulation of autophagy (Zhang et al., 2020).

Wirkmechanismus

ESI-09 is a selective inhibitor of RAC1, which is a member of the Rho family of small GTPases. RAC1 regulates various cellular processes by controlling actin cytoskeleton dynamics and cell adhesion. ESI-09 inhibits the activity of RAC1 by binding to the switch II region of the protein, which is involved in the binding of GTP and the regulation of RAC1 activity.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. For example, ESI-09 inhibits the migration and invasion of cancer cells by blocking the activation of RAC1 (Zhang et al., 2017). ESI-09 also inhibits the production of pro-inflammatory cytokines in microglial cells by suppressing the activation of RAC1 (Yin et al., 2018). In addition, ESI-09 promotes bone formation by inhibiting the differentiation of osteoclasts (Wang et al., 2019). ESI-09 has also been shown to protect against β-amyloid-induced neuronal damage in Alzheimer's disease by inhibiting the activation of RAC1 (Zhang et al., 2019).

Vorteile Und Einschränkungen Für Laborexperimente

ESI-09 has several advantages for lab experiments. First, ESI-09 is a small molecule inhibitor that can be easily synthesized and has a high affinity for RAC1. Second, ESI-09 is selective for RAC1 and does not affect the activity of other small GTPases. Third, ESI-09 can be used to study the role of RAC1 in various cellular processes in vitro and in vivo.
However, there are also limitations to the use of ESI-09 in lab experiments. First, the off-target effects of ESI-09 on other proteins cannot be completely ruled out. Second, the effects of ESI-09 on RAC1 activity may vary depending on the cell type and experimental conditions. Third, the optimal concentration and duration of ESI-09 treatment may need to be determined for each experimental system.

Zukünftige Richtungen

For the use of ESI-09 include studying the role of RAC1 in other cellular processes and developing new therapeutic strategies for the treatment of various diseases.

Synthesemethoden

The synthesis of ESI-09 involves several steps, including the protection of the indole nitrogen, the sulfonylation of the protected indole, and the deprotection of the indole nitrogen. The final product is obtained through the reaction of the deprotected indole with diethyl acetamidomalonate. The synthesis of ESI-09 has been described in detail in a publication by Gao et al. (2013).

Eigenschaften

IUPAC Name

N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-3-21(4-2)19(24)14-23-13-18(16-7-5-6-8-17(16)23)29(26,27)15-20(25)22-9-11-28-12-10-22/h5-8,13H,3-4,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGTPUSLKSKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.